2-((2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)thio)nicotinic acid
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Overview
Description
2-((2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)thio)nicotinic acid is a complex organic compound with potential applications in various scientific fields. This compound features a nicotinic acid core, which is a derivative of pyridine, and is modified with a 2,5-dimethylphenylamino group and a thioether linkage. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)thio)nicotinic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 2,5-dimethylphenylamino intermediate: This step involves the reaction of 2,5-dimethylaniline with an appropriate acylating agent to form the 2,5-dimethylphenylamino intermediate.
Thioether formation: The intermediate is then reacted with a thiol compound under suitable conditions to form the thioether linkage.
Nicotinic acid coupling: Finally, the thioether intermediate is coupled with nicotinic acid or its derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)thio)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-((2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)thio)nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)thio)nicotinic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity. For example, it may inhibit enzyme activity or block receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-((2,5-Dimethylphenyl)amino)nicotinic acid: Lacks the thioether linkage.
2-((2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)thio)benzoic acid: Has a benzoic acid core instead of nicotinic acid.
Uniqueness
The presence of both the 2,5-dimethylphenylamino group and the thioether linkage in 2-((2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)thio)nicotinic acid distinguishes it from similar compounds. This unique structure may confer specific biological activities and chemical reactivity that are not observed in related compounds.
Properties
IUPAC Name |
2-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-10-5-6-11(2)13(8-10)18-14(19)9-22-15-12(16(20)21)4-3-7-17-15/h3-8H,9H2,1-2H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDOUQCKWUTHTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=C(C=CC=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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